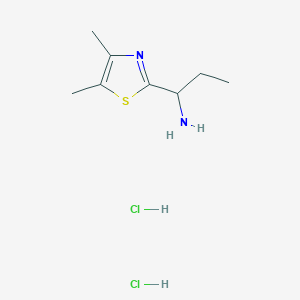

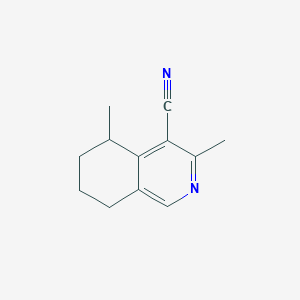

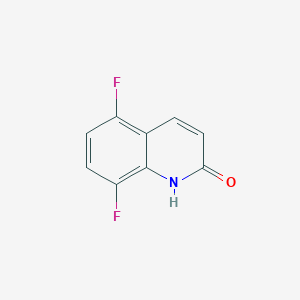

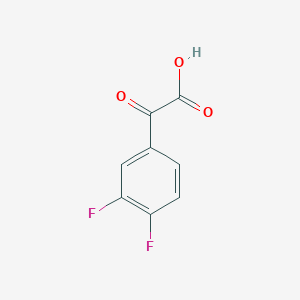

![molecular formula C11H16N2O2 B3025546 N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide CAS No. 91430-50-1](/img/structure/B3025546.png)

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide

Overview

Description

The compound seems to be related to 2-(Dimethylamino)ethyl methacrylate (DMAEMA), which is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .

Synthesis Analysis

The synthesis of DMAEMA-based copolymers has been conducted through RAFT polymerization . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .Molecular Structure Analysis

The molecular structure of DMAEMA is CH2=C(CH3)COOCH2CH2N(CH3)2 . The structure of the compound you’re asking about might be similar, but with a hydroxybenzamide group instead of the methacrylate group.Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It has a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C .Scientific Research Applications

Drug Delivery Systems

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide can serve as a building block for designing drug delivery systems. Its hydrophilic head (the hydroxybenzamide moiety) and hydrophobic tail (the dimethylaminoethyl group) make it suitable for self-assembly into micelles or nanoparticles. These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and targeted delivery to specific tissues .

Photoinitiators in Polymerization

Derivatives of N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide have been explored as photoinitiators in polymerization processes. These compounds can initiate free radical or cationic polymerization under LED irradiation. Their versatility makes them valuable in photopolymerization applications .

Responsive Polymers

Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), derived from this compound, exhibits pH and temperature responsiveness. Researchers have used PDMAEMA in star-shaped polymers for drug delivery and controlled release. These polymers can undergo conformational changes in response to environmental cues, affecting drug release profiles .

Biocompatible Coatings

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide derivatives have been investigated for their biocompatibility. They can be incorporated into coatings for medical devices, promoting tissue compatibility and reducing inflammation at the implant site. These coatings enhance the safety and performance of implants .

Antioxidant and Anti-Inflammatory Properties

The hydroxybenzamide group in this compound imparts antioxidant and anti-inflammatory properties. Researchers have explored its potential in mitigating oxidative stress and inflammation-related diseases. It may find applications in nutraceuticals or pharmaceuticals .

Gene Delivery and Nanomedicine

Combining N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide with other polymers allows the formation of micelleplexes for simultaneous DNA and drug co-delivery. These nanoaggregates hold promise for gene therapy and personalized medicine. By fine-tuning the polymer structure, researchers aim to optimize their efficiency and safety .

Safety and Hazards

Future Directions

The synthesis and the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly (2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives are being explored . These materials have potential applications in various fields, especially in biomedical ones, including drug delivery systems, tissue engineering, and theranostics .

Mechanism of Action

Target of Action

It is known that similar compounds interact with various receptors and enzymes in the body .

Mode of Action

It is suggested that it may interact with its targets, leading to changes at the molecular level

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, including those involving serotonin receptors .

Result of Action

It is known that similar compounds can have various effects at the cellular level, including cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide. For instance, pH and temperature can affect the stability and activity of many compounds . .

properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)8-7-12-11(15)9-5-3-4-6-10(9)14/h3-6,14H,7-8H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUONZSDKKLBXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406924 | |

| Record name | N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |

CAS RN |

91430-50-1 | |

| Record name | N-[2-(dimethylamino)ethyl]-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

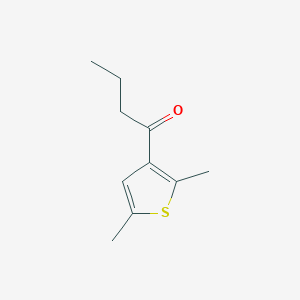

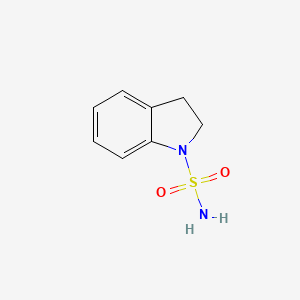

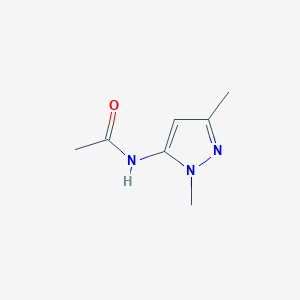

![N-[[2-(difluoromethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B3025471.png)